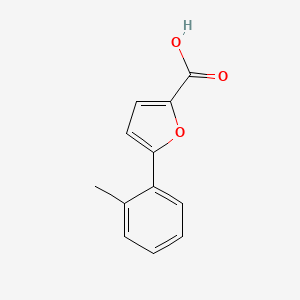

5-(o-Tolyl)furan-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2-methylphenyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-8-4-2-3-5-9(8)10-6-7-11(15-10)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMXDXBNMHKBAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40409194 | |

| Record name | 5-(2-methylphenyl)furan-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80174-04-5 | |

| Record name | 5-(2-methylphenyl)furan-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 O Tolyl Furan 2 Carboxylic Acid

Retrosynthetic Analysis of 5-(o-Tolyl)furan-2-carboxylic acid

A retrosynthetic analysis of this compound offers multiple pathways for its construction. The primary disconnections considered are the bond between the furan (B31954) ring and the tolyl group, and the bond between the furan and the carboxylic acid.

A logical disconnection of the C5-aryl bond suggests a cross-coupling reaction. youtube.com This would involve, in the forward synthesis, coupling a 5-halofuran-2-carboxylic acid derivative with an o-tolyl organometallic reagent, or vice versa. This strategy benefits from the commercial availability of a wide array of coupling partners and the high efficiency of contemporary cross-coupling methods. youtube.com

Alternatively, disconnecting the C2-carboxylic acid bond points to a strategy where the 2-(o-tolyl)furan core is first synthesized, followed by the introduction of the carboxylic acid group. This can be achieved by methods such as the lithiation of the furan ring followed by reaction with carbon dioxide. arkat-usa.orgumich.edu

A more fundamental approach involves the disconnection of the furan ring itself, implying a cyclization reaction as the key step. This would necessitate the synthesis of an appropriately substituted open-chain precursor, such as a 1,4-dicarbonyl compound, which can then be cyclized to form the furan ring with the necessary substituents. youtube.com

Direct Synthesis Routes to this compound

Direct synthesis of this compound is often accomplished through modern catalytic methods and established organic transformations.

Palladium-catalyzed cross-coupling reactions are a cornerstone for forming the aryl-furan bond. The Suzuki-Miyaura coupling is a frequently utilized method for this purpose. A typical reaction would involve coupling methyl 5-bromofuran-2-carboxylate with o-tolylboronic acid in the presence of a palladium catalyst and a base. The resulting ester is then saponified to yield the desired carboxylic acid.

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent |

| Methyl 5-bromofuran-2-carboxylate | o-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water |

Following the coupling, hydrolysis of the ester group, for instance with potassium hydroxide (B78521) in a methanol (B129727)/water mixture, affords this compound.

The Paal-Knorr synthesis provides a classic route to furans from 1,4-dicarbonyl compounds. To synthesize this compound via this method, a γ-keto acid or ester substituted with an o-tolyl group would be a key intermediate. The cyclization of such a precursor, often under acidic conditions, leads to the formation of the furan ring.

Modern variations of furan synthesis include rhodium-catalyzed C-H activation of cyclo-alkenecarboxylic acids and their reaction with acrylates to form substituted furan-2(5H)-ones, which could potentially be adapted. researchgate.net

When the synthetic strategy involves first forming the 2-(o-tolyl)furan intermediate, a subsequent functional group interconversion is necessary to introduce the carboxylic acid. solubilityofthings.com One common route is the oxidation of a 2-formyl group. 2-(o-Tolyl)furan can be formylated, and the resulting aldehyde can be oxidized to the carboxylic acid using reagents like potassium permanganate (B83412) or silver oxide. solubilityofthings.com

Another powerful method is the direct carboxylation of the furan ring. This can be achieved by deprotonation of the furan ring at the desired position using a strong base like n-butyllithium or lithium diisopropylamide (LDA), followed by quenching the resulting organolithium species with carbon dioxide. arkat-usa.orgumich.edu This method offers a direct and often high-yielding route to the carboxylic acid. arkat-usa.orgumich.edu

Alternative Synthetic Approaches to this compound

The development of more efficient and environmentally benign synthetic methods is an ongoing effort in organic chemistry.

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate many organic reactions, including those relevant to the synthesis of this compound. umich.edu Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can see dramatic reductions in reaction time, from hours with conventional heating to mere minutes under microwave irradiation, often with improved yields. umich.edu

Table 2: Comparison of Conventional vs. Microwave-Assisted Suzuki Coupling

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Several hours | Minutes |

| Yield | Often moderate to good | Can be significantly higher |

| Side Reactions | More prevalent | Often minimized |

This acceleration is attributed to the efficient and uniform heating provided by microwaves, which can lead to cleaner reactions and higher throughput. umich.edu

Flow Chemistry Applications in Furan Synthesis

Continuous-flow chemistry has emerged as a powerful technology in organic synthesis, offering enhanced safety, improved reaction control, and greater scalability compared to traditional batch processes. While specific literature on the continuous-flow synthesis of this compound is not extensively documented, the principles can be extrapolated from the synthesis of related furan compounds, such as 2,5-diaryl furans. cas.cz

A theoretical flow process for this compound could involve the continuous feeding of a solution of 2-furancarboxylic acid and the diazonium salt of o-toluidine (B26562) into a heated reactor coil containing a copper catalyst. The use of a tube-in-tube reactor, which allows for the simultaneous introduction of gaseous reactants or the removal of gaseous byproducts, could be advantageous. durham.ac.uk For instance, the nitrogen gas evolved during the Meerwein arylation could be efficiently removed, driving the reaction to completion and minimizing potential hazards associated with gas accumulation at scale.

Key advantages of a flow approach would include:

Precise Temperature Control: Flow reactors offer superior heat exchange, allowing for precise control over the reaction temperature, which is crucial for minimizing side reactions and decomposition.

Enhanced Safety: The small reaction volume within a flow reactor at any given time significantly reduces the risks associated with handling potentially unstable diazonium intermediates.

Improved Yield and Purity: The rapid mixing and efficient heat and mass transfer in flow systems can lead to higher reaction rates and selectivities, resulting in improved yields and purer product streams that may require less downstream processing. nih.gov

A telescoped continuous-flow setup could further streamline the synthesis by integrating the reaction and initial purification steps. nih.gov For example, the output from the reactor could be directly passed through a column containing a scavenger resin to remove unreacted starting materials or byproducts before collection.

Optimization of Reaction Conditions for this compound Synthesis

The efficiency of any synthetic protocol is highly dependent on the careful optimization of various reaction parameters. For the synthesis of this compound, key areas for optimization include the choice of solvent, the catalyst system, and the physical conditions of the reaction.

The selection of an appropriate solvent is critical in the synthesis of 5-aryl-furan-2-carboxylic acids. The solvent must not only facilitate the dissolution of reactants but also influence the reaction rate and selectivity. In the context of the Meerwein arylation for the synthesis of 5-aryl-2-furancarboxylic acids, a mixture of acetone (B3395972) and water is commonly employed. cas.cz Acetone serves to solubilize the 2-furancarboxylic acid, while water is necessary for the dissolution of the diazonium salt and the copper catalyst.

The solubility of the final product, this compound, in the reaction medium is also a significant consideration. Poor solubility can lead to precipitation of the product, which may encapsulate the catalyst or hinder effective stirring, thus impeding the reaction progress. Conversely, appropriate solvent choice can aid in the isolation of the product. For instance, after the reaction, acidification of the aqueous solution causes the less soluble 5-aryl-2-furancarboxylic acid to precipitate, allowing for its separation from the more soluble unreacted 2-furancarboxylic acid. cas.cz

The study of solubility in different solvent systems is crucial for both the reaction and the subsequent purification steps, such as crystallization. The solubility of structurally similar compounds like 2,5-furandicarboxylic acid (FDCA) and 5-formylfuran-2-carboxylic acid (FFCA) has been investigated in binary solvent mixtures of water and 1,4-dioxane, revealing that solubility can be tuned by altering the solvent composition. mdpi.com Such studies provide a basis for the rational selection of solvent systems for the synthesis and purification of this compound.

In the primary synthetic route to 5-aryl-2-furancarboxylic acids, the Meerwein arylation, a copper(II) salt, typically copper(II) chloride (CuCl₂), is used as a catalyst. cas.cz The catalyst facilitates the decomposition of the diazonium salt and the subsequent radical arylation of the furan ring. The efficiency of this catalytic process can be influenced by the nature of the catalyst and the presence of ligands.

While the traditional Meerwein reaction often proceeds without specialized ligands, modern cross-coupling reactions have demonstrated that ligand design can significantly enhance catalyst performance, improving yield, selectivity, and catalyst turnover number. For related palladium-catalyzed syntheses of furan derivatives, the choice of phosphine (B1218219) ligands has been shown to be critical. researchgate.net Although not directly applied to the Meerwein arylation of 2-furancarboxylic acid, the principle of ligand-modified catalysis could be an avenue for future optimization research.

Alternative catalytic systems have also been explored for the synthesis of related furan compounds. For example, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been reported for the synthesis of 5-aryl-furan-2-aldehydes and the corresponding carboxylic acids. researchgate.net This suggests that exploring different metal-based catalysts and oxidants could lead to novel and more efficient synthetic routes to this compound.

The table below summarizes catalyst systems used in the synthesis of related furan carboxylic acids.

| Catalyst/Reagent | Reaction Type | Substrate | Product | Reference |

| Copper(II) chloride (CuCl₂) | Meerwein Arylation | 2-Furancarboxylic acid | 5-Aryl-2-furancarboxylic acids | cas.cz |

| Ceric Ammonium Nitrate (CAN) | Oxidation/Arylation | - | 5-Aryl-furan-2-carboxylic acids | researchgate.net |

| Palladium on Carbon (Pd/C) | Carbonylation | Ethyl 5-bromo-furan-2-carboxylate | Ethyl 2,5-furandicarboxylate | researchgate.net |

| Gold on Hydroxyapatite | Oxidation | 5-(Hydroxymethyl)furfural-acetal | 5-Formylfuran-2-carboxylic acid-acetal | tue.nl |

Temperature is a critical parameter in the synthesis of this compound. The formation of the o-tolyldiazonium salt from o-toluidine must be carried out at low temperatures (0–5 °C) to prevent its premature decomposition. cas.cz The subsequent Meerwein arylation reaction, however, requires elevated temperatures to facilitate the decomposition of the diazonium salt and the formation of the aryl radical. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of byproducts from undesired side reactions or decomposition of the starting materials and product.

While ambient pressure is typically sufficient for the batch synthesis of 5-aryl-2-furancarboxylic acids, pressure can become a significant parameter in flow chemistry applications. In a flow reactor, applying back pressure can suppress solvent boiling, allowing for reactions to be conducted at temperatures above the solvent's normal boiling point. nih.gov This can lead to significantly accelerated reaction rates. For reactions involving gaseous reagents or byproducts, such as the evolution of nitrogen in the Meerwein arylation, pressure control is also crucial for maintaining a stable flow and ensuring efficient reaction conditions.

The influence of temperature on the yield of related furan syntheses has been documented. For instance, in the oxidative esterification of 2,5-furandiformaldehyde, the reaction temperature significantly impacts the product yield and the formation of byproducts. mdpi.com This highlights the necessity of precise temperature control for optimizing the synthesis of furan derivatives.

Green Chemistry Principles in the Synthesis of this compound

A key aspect of a greener synthesis is the use of renewable feedstocks. The starting material, 2-furancarboxylic acid (also known as 2-furoic acid), can be derived from furfural (B47365). rsc.org Furfural is a platform chemical produced on an industrial scale from the acid-catalyzed dehydration of pentose (B10789219) sugars found in lignocellulosic biomass, such as agricultural residues and forestry waste. researchgate.net The use of biomass-derived 2-furancarboxylic acid as a precursor positions the synthesis of this compound within the framework of sustainable chemistry. rsc.org

Further green considerations include:

Atom Economy: The Meerwein arylation, while effective, generates stoichiometric amounts of byproducts, including nitrogen gas and salts. Alternative synthetic strategies with higher atom economy, such as direct C-H activation and arylation, are areas of active research in organic synthesis.

Solvent and Reagent Choice: The use of water as a co-solvent in the Meerwein reaction is a positive feature from a green chemistry perspective. However, the use of acetone, a volatile organic compound, and the generation of copper-containing waste streams are drawbacks. Research into catalysis with more benign metals or metal-free systems, and the use of greener solvent alternatives, would enhance the environmental profile of the synthesis.

Energy Efficiency: The development of more efficient catalytic systems that allow the reaction to proceed at lower temperatures would reduce the energy consumption of the process. Flow chemistry can also contribute to improved energy efficiency through better heat integration.

The electrochemical synthesis of related furan derivatives, such as 2,5-furandicarboxylic acid from furfural derivatives and carbon dioxide, represents an emerging green alternative that utilizes electrons as a clean reagent and can operate under mild conditions. acs.org While not yet applied to this compound, these innovative approaches point towards future directions for the sustainable production of this class of compounds.

Chemical Reactivity and Transformation Studies of 5 O Tolyl Furan 2 Carboxylic Acid

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the reactivity and orientation of substitution on 5-(o-Tolyl)furan-2-carboxylic acid are influenced by the existing substituents. The o-tolyl group is an ortho, para-directing activator, while the carboxylic acid group is a meta-directing deactivator. In 2,5-disubstituted furans, the available positions for substitution are C3 and C4. The electron-donating nature of the furan ring's oxygen atom and the activating o-tolyl group at C5 would primarily direct incoming electrophiles to the C3 and C4 positions.

Halogenation Studies of this compound

Halogenation of furan and its derivatives typically proceeds readily due to the ring's high electron density. For this compound, electrophilic halogenation is expected to occur at the C3 or C4 positions of the furan ring. The reaction's regioselectivity can be influenced by the specific halogenating agent and reaction conditions.

Common halogenating agents and the expected reactions include:

Chlorination: Reagents like benzyltrimethylammonium (B79724) dichloroiodate (BTMA·ICl₂) in the presence of a catalyst such as zinc chloride can achieve selective chlorination at the 5-position of 2-furoic acid. For the title compound, where the 5-position is already occupied, chlorination would be directed to the C3 and C4 positions.

Bromination: The Hell-Volhard-Zelinskii (HVZ) reaction, which involves treating a carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃), typically results in α-bromination of the carboxylic acid. libretexts.org However, given the reactivity of the furan ring, electrophilic substitution on the ring is a competing pathway. The acid bromide intermediate formed during the HVZ reaction can enolize, facilitating α-bromination, or the furan ring can be directly attacked by bromine. libretexts.org

| Reagent | Expected Product(s) | Reaction Type |

| Cl₂/FeCl₃ | 3-Chloro-5-(o-tolyl)furan-2-carboxylic acid and/or 4-Chloro-5-(o-tolyl)furan-2-carboxylic acid | Electrophilic Aromatic Substitution |

| Br₂/PBr₃ | 2-(bromoacetyl)-5-(o-tolyl)furan and/or 3-Bromo-5-(o-tolyl)furan-2-carboxylic acid | Hell-Volhard-Zelinskii / Electrophilic Aromatic Substitution |

| I₂/CuCl | Potential for halogen exchange, though often inefficient. | Halogen Exchange |

Nitration and Sulfonation Patterns

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. The sensitivity of the furan nucleus to strong acids requires carefully controlled reaction conditions to avoid ring degradation.

Nitration: The nitration of furan-2-carboxylic acid can lead to 5-nitro-2-furoic acid. sigmaaldrich.comnih.govbldpharm.com In some cases, a decarboxy-nitrosubstitution reaction can occur, where the carboxylic acid group is replaced by a nitro group. For this compound, nitration using a mixture of fuming nitric acid and acetic anhydride (B1165640) would likely lead to substitution at the C3 or C4 positions, yielding 3-nitro- or 4-nitro-5-(o-tolyl)furan-2-carboxylic acid. The formation of 5-nitro-furan-2-carboxylic acid amides has also been documented, indicating the stability of the nitro-furan scaffold in further synthetic transformations. sigmaaldrich.comnih.gov

Sulfonation: Furan can be sulfonated using a sulfur trioxide-pyridine complex to yield furan-2-sulfonic acid. wikipedia.org The sulfonic acid group is strongly deactivating, and in this compound, the combined deactivating effect of the carboxylic acid and the steric hindrance from the o-tolyl group would make sulfonation challenging. If the reaction were to proceed, it would be expected to occur at the C3 or C4 position.

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group of this compound can undergo a variety of transformations common to this functional group, providing pathways to other important classes of compounds.

Esterification and Amidation Reactions of this compound

Esterification: Carboxylic acids can be converted to esters by reacting with an alcohol in the presence of an acid catalyst. The esterification of furan-2,5-dicarboxylic acid (FDCA) has been achieved by reaction with alcohols under supercritical or near-critical conditions with CO₂. For example, reaction with methanol (B129727) at 180°C can produce the corresponding methyl ester. This demonstrates a viable pathway for the esterification of furan-based carboxylic acids.

Amidation: The synthesis of amides from 5-aryl-2-furoic acids typically proceeds through the formation of an acyl chloride intermediate. The carboxylic acid is first treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive 5-aryl-2-furoyl chloride. This intermediate is then reacted with a primary or secondary amine to yield the corresponding amide. For instance, 5-arylfuran-2-carboxylic acids have been converted to their acyl chlorides and subsequently reacted with morpholine (B109124) to produce 4-(5-aryl-2-furoyl)morpholines.

| Reaction | Reagents | Intermediate | Product |

| Esterification | R-OH, H⁺ (catalyst) | - | 5-(o-Tolyl)furan-2-carboxylate ester |

| Amidation | 1. SOCl₂ or (COCl)₂2. R₂NH | 5-(o-Tolyl)furan-2-carbonyl chloride | 5-(o-Tolyl)furan-2-carboxamide |

Reduction of the Carboxylic Acid to Alcohol or Aldehyde

The reduction of the carboxylic acid group offers a route to the corresponding primary alcohol or aldehyde, which are valuable synthetic intermediates.

Reduction to Alcohol: Carboxylic acids can be reduced to primary alcohols using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation, typically used in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. chemistrysteps.comchemguide.co.uk Borane (BH₃), often used as a THF complex (BH₃-THF), is another powerful reagent that can selectively reduce carboxylic acids to alcohols. commonorganicchemistry.com More recently, catalytic methods using manganese carbonyl complexes with silanes have also been developed for this reduction. nih.gov Applying these methods to this compound would yield (5-(o-tolyl)furan-2-yl)methanol.

Reduction to Aldehyde: The reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. chemistrysteps.com This transformation typically requires a two-step process. The carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride or an ester. The derivative is then treated with a less reactive reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) or diisobutylaluminum hydride (DIBAL-H), at low temperatures to prevent over-reduction to the alcohol. This would produce 5-(o-tolyl)furan-2-carbaldehyde.

Decarboxylation Pathways

Decarboxylation involves the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). This reaction is often facilitated by heat and can be influenced by the stability of the resulting carbanion or carbocation intermediate.

The decarboxylation of furan-2-carboxylic acid can proceed through an ipso-substitution pathway, which is a type of electrophilic aromatic substitution where the incoming electrophile (a proton in this case) replaces the carboxyl group. organicchemistrytutor.com The stability of the furan ring and the presence of activating or deactivating groups can affect the ease of this reaction. For β-keto acids, decarboxylation often occurs readily upon mild heating via a cyclic transition state. masterorganicchemistry.com While this compound is not a β-keto acid, thermal decarboxylation under harsh conditions or in the presence of catalysts like copper salts could potentially lead to the formation of 2-(o-tolyl)furan.

In some cases, decarboxylation can be coupled with other reactions, such as halodecarboxylation, where a carboxylic acid is converted to an organic halide.

Reactivity of the o-Tolyl Moiety

The o-tolyl group, a toluene (B28343) substituent at the 5-position of the furan ring, introduces its own set of reactive sites to the molecule. The reactivity of this portion of the molecule is characteristic of substituted aromatic compounds, particularly the influence of the methyl group on the benzene (B151609) ring.

Electrophilic Attack on the Toluene Ring

The toluene ring in the o-tolyl moiety is susceptible to electrophilic aromatic substitution. The methyl group is an activating, ortho-, para-directing group, meaning it increases the rate of electrophilic attack relative to benzene and directs incoming electrophiles to the positions ortho and para to itself. In the context of this compound, the positions on the tolyl ring available for substitution are C3', C4', C5', and C6'. The methyl group at C2' will direct incoming electrophiles primarily to the C4' and C6' positions.

However, the steric hindrance imposed by the adjacent furan-2-carboxylic acid moiety can influence the regioselectivity of these reactions. Attack at the C6' position may be sterically hindered. Therefore, electrophilic substitution is most likely to occur at the C4' position. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Table 1: Predicted Regioselectivity of Electrophilic Attack on the o-Tolyl Moiety

| Electrophilic Reagent | Predicted Major Product |

| HNO₃/H₂SO₄ | 5-(4-Nitro-2-methylphenyl)furan-2-carboxylic acid |

| Br₂/FeBr₃ | 5-(4-Bromo-2-methylphenyl)furan-2-carboxylic acid |

| SO₃/H₂SO₄ | 5-(4-Sulfo-2-methylphenyl)furan-2-carboxylic acid |

| R-Cl/AlCl₃ | 5-(4-Alkyl-2-methylphenyl)furan-2-carboxylic acid |

Oxidation Reactions of the Methyl Group

The methyl group of the o-tolyl moiety is a primary benzylic position and is therefore susceptible to oxidation. Various oxidizing agents can convert the methyl group to a formyl, carboxyl, or hydroxymethyl group. The choice of oxidant and reaction conditions determines the extent of oxidation.

For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under vigorous conditions will typically oxidize the methyl group completely to a carboxylic acid, yielding 5-(2-carboxyphenyl)furan-2-carboxylic acid. Milder oxidizing agents, such as manganese dioxide (MnO₂) or ceric ammonium (B1175870) nitrate (B79036) (CAN), can selectively oxidize the methyl group to an aldehyde, affording 5-(2-formylphenyl)furan-2-carboxylic acid.

Table 2: Oxidation Products of the Methyl Group in this compound

| Oxidizing Agent | Product |

| KMnO₄, heat | 5-(2-Carboxyphenyl)furan-2-carboxylic acid |

| MnO₂ | 5-(2-Formylphenyl)furan-2-carboxylic acid |

| N-Bromosuccinimide (NBS), light | 5-(2-(Bromomethyl)phenyl)furan-2-carboxylic acid |

Transition Metal-Catalyzed Transformations of this compound

Transition metal catalysis offers powerful tools for the functionalization of heterocyclic compounds like this compound. These methods can enable the formation of new carbon-carbon and carbon-heteroatom bonds, often with high selectivity and efficiency.

C-H Activation Studies

C-H activation is a burgeoning field in organic synthesis that allows for the direct functionalization of otherwise unreactive C-H bonds. In this compound, there are several C-H bonds that could potentially be targeted for activation, including those on the furan ring and the tolyl group.

The carboxylic acid group can act as a directing group, facilitating the ortho-C-H activation of the furan ring at the C3 position. Palladium and rhodium catalysts are commonly employed for such transformations. For example, a palladium(II) catalyst could coordinate to the carboxylic acid and facilitate the activation of the C3-H bond, which can then be coupled with various partners.

Similarly, C-H activation can also be directed to the o-tolyl moiety. The methyl group can direct ortho-C-H activation to the C3' and C6' positions of the tolyl ring. However, as previously mentioned, steric hindrance may disfavor the C6' position.

Cross-Coupling Reactions for Further Derivatization

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and this compound can be a versatile substrate for such transformations. To participate in cross-coupling reactions, the molecule typically needs to be converted into a derivative bearing a suitable leaving group, such as a halide or a triflate.

For instance, the carboxylic acid can be converted to an acid chloride, which can then participate in reactions like the Suzuki, Stille, or Heck coupling. More commonly, the furan ring can be halogenated, for example at the C3 or C4 positions, to provide a handle for cross-coupling. A 3-bromo-5-(o-tolyl)furan-2-carboxylic acid derivative could then be coupled with a variety of boronic acids (Suzuki coupling), organostannanes (Stille coupling), or alkenes (Heck coupling) to introduce new substituents at the C3 position.

Furthermore, the o-tolyl ring can also be functionalized via cross-coupling. For example, if a bromo-substituted derivative such as 5-(4-bromo-2-methylphenyl)furan-2-carboxylic acid is prepared, the bromine atom can serve as a handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions.

Table 3: Potential Cross-Coupling Reactions for Derivatization

| Coupling Partner | Reaction Type | Product Type |

| Arylboronic acid | Suzuki | Biaryl derivative |

| Organostannane | Stille | Aryl or vinyl derivative |

| Alkene | Heck | Alkenyl derivative |

| Amine | Buchwald-Hartwig | N-Aryl derivative |

Mechanism Elucidation for Key Transformations of this compound

The mechanisms of the transformations discussed above are generally well-understood for related classes of compounds. For electrophilic attack on the tolyl ring, the mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The activating effect of the methyl group stabilizes this intermediate, thereby accelerating the reaction.

The mechanism of transition metal-catalyzed C-H activation typically involves the coordination of the metal to a directing group, in this case, the carboxylic acid. This is followed by the oxidative addition of the C-H bond to the metal center, forming a metallacyclic intermediate. This intermediate can then undergo reductive elimination with a coupling partner to form the final product and regenerate the catalyst.

In the case of cross-coupling reactions like the Suzuki coupling, the mechanism involves a catalytic cycle consisting of three main steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organoboron compound to the palladium(II) complex, and reductive elimination of the final product to regenerate the palladium(0) catalyst.

While specific mechanistic studies on this compound are not extensively documented in the literature, the established mechanisms for these fundamental organic reactions provide a robust framework for understanding its chemical behavior.

Derivatives and Analogues of 5 O Tolyl Furan 2 Carboxylic Acid

Structural Modification Strategies

Substitution on the Furan (B31954) Ring

The furan ring, an electron-rich aromatic system, is amenable to electrophilic substitution. The positions on the furan ring that are not occupied by the o-tolyl and carboxylic acid groups can be functionalized. For instance, nitration or halogenation reactions can introduce substituents at the 3- and 4-positions. Due to the directing effects of the existing substituents, a mixture of products may be obtained, necessitating careful control of reaction conditions and purification of the desired isomers.

Further modifications can be achieved through metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed reactions such as the Suzuki or Heck coupling can be employed to introduce new aryl or vinyl groups, expanding the structural diversity of the analogues.

Modifications to the o-Tolyl Group

The o-tolyl group provides another avenue for structural variation. The methyl group can be oxidized to a benzyl (B1604629) alcohol, benzaldehyde, or benzoic acid, introducing new functional groups with different electronic and hydrogen-bonding capabilities. Additionally, the aromatic ring of the tolyl group can undergo electrophilic substitution reactions. The position of these substitutions will be directed by the existing methyl group and the furan ring.

Furthermore, the isomeric form of the tolyl group can be varied. Instead of the ortho isomer, meta and para isomers of the tolyl group can be utilized in the synthesis, leading to analogues with different spatial arrangements of the methyl group relative to the furan ring. sci-hub.se This can have a significant impact on the molecule's conformation and its interaction with biological targets.

Alterations of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for a wide range of chemical transformations. Standard organic reactions can be used to convert the carboxylic acid into esters, amides, acid chlorides, and other derivatives. pensoft.net For example, esterification with various alcohols can modulate the lipophilicity and pharmacokinetic profile of the resulting compounds.

Amide formation with a diverse set of amines can introduce a wide range of substituents, offering opportunities for new hydrogen bonding interactions and steric bulk. pensoft.netnih.gov The synthesis of 4-(5-aryl-2-furoyl)morpholines has been reported, demonstrating the feasibility of this approach. pensoft.net Additionally, the carboxylic acid can be reduced to a primary alcohol, providing another point for further functionalization. The carboxylic acid can also be replaced with bioisosteric groups such as tetrazoles or hydroxamic acids, which can alter the acidity and binding properties of the molecule. nih.gov

Synthesis and Characterization of Novel Derivatives

The synthesis of derivatives of 5-(o-Tolyl)furan-2-carboxylic acid can be achieved through various synthetic routes. A common method for the synthesis of the core structure of 5-aryl-2-furoic acids is the Meerwein arylation, which involves the reaction of a diazonium salt with furan-2-carboxylic acid. sci-hub.sepensoft.net

Once the this compound scaffold is obtained, a variety of derivatives can be prepared. For instance, the carboxylic acid can be converted to the corresponding acid chloride using thionyl chloride, which can then be reacted with different nucleophiles to form amides or esters. sci-hub.sepensoft.net

For example, a series of 5-aryl-furan-2-carboxamide derivatives have been synthesized and characterized as potential urotensin-II receptor antagonists. nih.gov While this study did not specifically include the o-tolyl derivative, the synthetic methodology is applicable. The general procedure involves the coupling of the 5-aryl-furan-2-carboxylic acid with a suitable amine.

Table 1: Examples of Synthesized 5-Aryl-Furan-2-Carboxamide Derivatives and their Biological Activity nih.gov

| Compound ID | Aryl Group | IC50 (nM) |

| 1a | Phenyl | 100 |

| 1b | 4-Fluorophenyl | 50 |

| 1c | 3,4-Difluorophenyl | 6 |

| 1d | 4-Chlorophenyl | 30 |

| 1e | 4-Methylphenyl | 80 |

This table is representative of the types of derivatives that can be synthesized and is based on data for analogous compounds.

The characterization of these novel derivatives typically involves a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm their chemical structures. Melting point analysis is also used to determine the purity of the synthesized compounds.

Structure-Reactivity Relationships within the this compound Analogue Series

The systematic modification of the this compound structure allows for the investigation of structure-reactivity relationships. By observing how changes in the molecular structure affect the chemical reactivity or biological activity of the analogues, valuable insights can be gained for the design of compounds with desired properties.

A study on 5-aryl-furan-2-carboxamide derivatives as urotensin-II receptor antagonists provides a good example of a structure-activity relationship (SAR) investigation. nih.gov The results indicated that the nature of the substituent on the 5-aryl ring has a significant impact on the antagonist activity. For instance, the introduction of fluorine atoms at the 3- and 4-positions of the phenyl ring led to a potent analogue with an IC50 value of 6 nM. nih.gov This suggests that electron-withdrawing groups on the aryl ring enhance the biological activity.

In the context of this compound analogues, a similar SAR study could be conducted. For example, by synthesizing a series of amides with different substituents on the amide nitrogen and evaluating their biological activity, one could determine the optimal steric and electronic requirements for a particular target.

Furthermore, the reactivity of the furan ring itself can be influenced by the substituents. Electron-withdrawing groups on the tolyl ring would be expected to decrease the electron density of the furan ring, making it less susceptible to electrophilic attack. Conversely, electron-donating groups would increase its reactivity.

Computational Chemistry and Theoretical Investigations of 5 O Tolyl Furan 2 Carboxylic Acid

Electronic Structure Analysis of 5-(o-Tolyl)furan-2-carboxylic acid

The arrangement of electrons within a molecule is fundamental to its chemical behavior. For this compound, the electronic structure is characterized by the interplay between the furan (B31954) ring, the carboxylic acid group, and the ortho-substituted tolyl moiety.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing critical insights into the reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability and reactivity.

For this compound, the HOMO is expected to be predominantly localized on the electron-rich furan ring and the tolyl group, which act as the primary electron-donating parts of the molecule. The LUMO, conversely, is likely centered on the electron-withdrawing carboxylic acid group and the furan ring, which can accept electron density.

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. Based on studies of similar 5-arylfuran-2-carboxylic acids, the HOMO-LUMO gap for this compound can be estimated. mdpi.com The presence of the electron-donating methyl group on the tolyl ring may slightly raise the HOMO energy level, potentially leading to a marginally smaller energy gap compared to an unsubstituted phenyl derivative.

| Parameter | Estimated Value for this compound | Significance |

|---|---|---|

| HOMO Energy | ~ -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ~ -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.4 eV | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Note: The values in this table are estimations based on data from analogous compounds and are presented for illustrative purposes.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within this compound is non-uniform due to the presence of heteroatoms (oxygen) and the aromatic systems. This can be visualized using a Molecular Electrostatic Potential (MEP) map, which illustrates the electrostatic potential on the molecule's surface.

In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack. For this compound, these red regions are expected to be concentrated around the oxygen atoms of the carboxylic acid group. Conversely, areas of positive electrostatic potential (colored blue) signify electron-deficient regions, which are prone to nucleophilic attack. Such blue regions would likely be found around the acidic proton of the carboxyl group and potentially on the carbon atom of the carboxyl group. The furan and tolyl rings would exhibit intermediate potentials.

This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the sites of chemical reactions. For instance, the negative potential on the carbonyl oxygen makes it a prime site for protonation or coordination to a metal center.

Conformational Analysis and Tautomerism of this compound

The three-dimensional structure of this compound is not rigid. Rotation around the single bonds, particularly the bond connecting the furan and tolyl rings, gives rise to different conformers. The steric hindrance introduced by the ortho-methyl group on the tolyl ring is a significant factor in determining the preferred conformation.

Tautomerism, the interconversion of constitutional isomers, is also a possibility for this molecule, specifically involving the carboxylic acid group. While the carboxylic acid form is generally the most stable, under certain conditions, it could potentially exist in equilibrium with a less stable tautomer, although this is not considered a major contributing form under normal conditions for simple carboxylic acids.

Reaction Mechanism Modeling for Syntheses and Transformations

Computational chemistry can model the pathways of chemical reactions, providing valuable information about the feasibility and energetics of different synthetic routes and transformations.

Transition State Calculations for Key Reactions

A common and efficient method for the synthesis of 5-arylfuran-2-carboxylic acids is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a boronic acid (in this case, o-tolylboronic acid) with a furan derivative bearing a halide (e.g., methyl 5-bromofuran-2-carboxylate), catalyzed by a palladium complex.

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. Transition state calculations can be employed to determine the energy barriers for each of these steps. The oxidative addition of the furan halide to the palladium(0) catalyst is often the rate-determining step. The structure and energy of the transition state for this step, and for the subsequent transmetalation and reductive elimination steps, can be computationally modeled to understand the reaction kinetics.

Energy Profiles of Reaction Pathways

By calculating the energies of the reactants, intermediates, transition states, and products, an energy profile for the reaction pathway can be constructed. This profile provides a visual representation of the thermodynamics and kinetics of the reaction.

| Reaction Step (Suzuki-Miyaura) | Description | Estimated Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Methyl 5-bromofuran-2-carboxylate + o-tolylboronic acid + Pd(0) catalyst | 0 |

| Oxidative Addition TS | Transition state for the addition of the furan-bromide bond to the Pd catalyst | +15 to +25 |

| Pd(II) Intermediate | Stable intermediate after oxidative addition | +5 to +10 |

| Transmetalation TS | Transition state for the transfer of the tolyl group from boron to palladium | +10 to +20 |

| Reductive Elimination TS | Transition state for the formation of the new C-C bond and regeneration of the catalyst | +5 to +15 |

| Products | Methyl 5-(o-tolyl)furan-2-carboxylate + byproducts | -10 to -20 |

Note: The energy values are illustrative estimations based on general knowledge of Suzuki-Miyaura reactions and are not from direct calculations on this specific system.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

The prediction of spectroscopic properties through computational methods, primarily Density Functional Theory (DFT), is a cornerstone of modern chemical research. These techniques allow for the calculation of molecular geometries and electronic properties, which in turn are used to simulate various types of spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of this compound can be predicted by calculating the magnetic shielding tensors of the nuclei. For the related compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, experimental 1H NMR data in DMSO-d6 shows characteristic signals for the furan and phenyl protons. mdpi.com The carboxylic acid proton is typically observed as a broad singlet at high chemical shifts (around 13.35 ppm), while the furan protons appear as doublets. mdpi.com For this compound, the ortho-tolyl group would introduce additional complexity due to the proximity of the methyl group to the furan ring, likely influencing the chemical shifts of the adjacent protons through steric and electronic effects.

Predicted 1H NMR Chemical Shifts for this compound (Based on data from analogous compounds)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | ~13.0 - 13.5 | broad singlet |

| Furan H3 | ~7.3 - 7.5 | doublet |

| Furan H4 | ~7.2 - 7.4 | doublet |

| Tolyl Protons | ~7.1 - 7.6 | multiplet |

| Methyl (-CH3) | ~2.3 - 2.5 | singlet |

Predicted 13C NMR Chemical Shifts for this compound (Based on data from analogous compounds)

| Carbon | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~159 - 161 |

| Furan C2 | ~145 - 147 |

| Furan C5 | ~154 - 156 |

| Furan C3 | ~118 - 121 |

| Furan C4 | ~110 - 113 |

| Tolyl C (ipso) | ~130 - 132 |

| Tolyl C (other aromatic) | ~125 - 138 |

| Methyl (-CH3) | ~20 - 22 |

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. For carboxylic acids, the most prominent bands are the O-H stretch of the carboxyl group, which is typically broad and centered around 3000 cm-1, and the C=O stretch, which appears as a sharp, intense band around 1700 cm-1. DFT calculations on similar molecules, such as 2-thiophene carboxylic acid, have shown good agreement between calculated and experimental vibrational frequencies. iosrjournals.org The IR spectrum of this compound would also feature characteristic bands for the furan ring and the tolyl substituent.

Predicted Key IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm-1) | Description |

| O-H (Carboxylic Acid) | 2800-3300 | Broad |

| C-H (Aromatic/Furan) | 3000-3100 | Sharp |

| C=O (Carboxylic Acid) | 1680-1720 | Strong, sharp |

| C=C (Aromatic/Furan) | 1450-1600 | Multiple bands |

| C-O (Carboxylic Acid/Furan) | 1200-1300 | Strong |

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict electronic transitions and thus the UV-Vis absorption spectrum. The spectrum is dictated by the π-conjugated system formed by the furan ring and the attached tolyl group. The position of the tolyl methyl group (ortho) can cause a slight shift in the absorption maxima (λmax) compared to its meta or para isomers due to steric hindrance, which may affect the planarity of the molecule and thus the extent of π-conjugation.

Quantitative Structure-Activity Relationship (QSAR) Modeling Considerations for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For derivatives of this compound, a QSAR study would be invaluable in guiding the synthesis of new analogs with potentially enhanced therapeutic effects.

The development of a robust QSAR model for this class of compounds would involve the following key considerations:

Descriptor Calculation: A wide range of molecular descriptors would need to be calculated for each derivative. These descriptors quantify various aspects of the molecular structure and are categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices (e.g., connectivity indices), constitutional descriptors (e.g., number of rotatable bonds), and descriptors based on molecular properties (e.g., logP, molar refractivity).

3D Descriptors: Geometric descriptors (e.g., molecular surface area, volume) and electronic descriptors (e.g., dipole moment, partial charges).

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS) are commonly used to build the QSAR model. nih.gov These methods identify the descriptors that have the most significant correlation with the biological activity.

Model Validation: The predictive power of the developed QSAR model must be rigorously validated using both internal and external validation techniques to ensure its reliability.

For derivatives of this compound, key structural modifications could include substitutions on the tolyl ring or modification of the carboxylic acid group. The QSAR model would help to understand how these changes in structure, quantified by the molecular descriptors, affect the biological activity. For instance, the model could reveal the importance of hydrophobicity, steric bulk, or electronic properties at specific positions for the desired activity.

Important Molecular Descriptors for QSAR of this compound Derivatives

| Descriptor Class | Specific Descriptor Examples | Potential Influence on Activity |

| Hydrophobic | LogP, Hydrophobic Surface Area | Membrane permeability, binding to hydrophobic pockets of target proteins. |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO energies | Electrostatic interactions with the target, reactivity. |

| Steric/Topological | Molar Refractivity, Molecular Volume, Shape Indices | Steric fit within the binding site, accessibility of functional groups. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Interactions with the biological target. |

By systematically modifying the structure of this compound and applying QSAR modeling, it is possible to rationally design new derivatives with optimized properties, thereby accelerating the drug discovery and development process.

Potential Applications of 5 O Tolyl Furan 2 Carboxylic Acid and Its Derivatives

Role in Material Science

The unique structure of furan-based compounds, such as 5-(o-Tolyl)furan-2-carboxylic acid, offers significant potential in the field of material science. The furan (B31954) ring, derivable from renewable biomass sources, presents a sustainable alternative to petroleum-based aromatic compounds for the synthesis of polymers and functional materials.

Polymerization Studies Involving Furan Carboxylic Acids

Furan-2,5-dicarboxylic acid (FDCA), a related compound, has garnered substantial attention as a bio-based monomer for producing polyesters like poly(ethylene 2,5-furandicarboxylate) (PEF), which is positioned as a renewable substitute for poly(ethylene terephthalate) (PET). rsc.org The synthesis of high-molecular-weight polyesters is often achieved through the polycondensation of furan-based diacids or their esters with diols. rsc.orgnih.gov

While direct polymerization studies on this compound are not extensively documented, its structure suggests potential as a monomer in step-growth polymerization. The carboxylic acid group can react with alcohols or amines to form ester or amide linkages, respectively. The presence of the bulky o-tolyl group could influence the polymer's properties, potentially enhancing thermal stability and altering solubility and mechanical characteristics compared to polymers derived from unsubstituted furan dicarboxylic acids. The incorporation of such aryl-substituted furan moieties could lead to polymers with tailored properties.

Furan-based compounds are also instrumental in creating other polymers like polyamides and polyurethanes. rsc.org The derivatization of this compound into diamines or diols would open pathways to these classes of polymers, with the o-tolyl group expected to impact the final material's performance.

Development of Functional Materials

The aromatic and heterocyclic nature of the this compound scaffold makes it a candidate for the development of functional materials. Furan-containing polymers are known to possess interesting optical and electronic properties. The extended π-conjugation system, which includes the furan ring and the tolyl group, could be exploited in the design of organic semiconductors or photoluminescent materials.

Furthermore, the furan ring can participate in reversible Diels-Alder reactions, a key feature for creating self-healing polymers. While this property is more commonly exploited with furan and maleimide (B117702) pairs, the principle could be adapted to polymers incorporating the this compound unit, potentially leading to materials with thermally reversible cross-links.

Contributions to Medicinal Chemistry Research

Furan derivatives are a cornerstone in medicinal chemistry, with the furan nucleus being a common scaffold in a wide array of therapeutic agents. utripoli.edu.ly The introduction of an aryl group at the 5-position of furan-2-carboxylic acid can significantly influence biological activity.

Exploration as a Synthetic Intermediate for Bioactive Compounds

Research has demonstrated that 5-arylfuran-2-carboxylic acids are valuable intermediates for synthesizing more complex heterocyclic systems with potential biological activity. researchgate.netpensoft.net For instance, they can be converted into the corresponding acyl chlorides, which are then used to acylate other molecules, leading to a variety of derivatives such as amides and esters. pensoft.net

One study detailed the synthesis of 4-(5-aryl-2-furoyl)morpholines from 5-arylfuran-2-carboxylic acids. pensoft.net These compounds were subsequently evaluated for their antimicrobial properties. This suggests that this compound could serve as a starting material for a library of compounds to be screened for various biological activities. The general methodology for synthesizing 5-arylfuran-2-carboxylic acids often involves the Meerwein arylation of furan-2-carboxylic acid or its esters with the appropriate diazonium salt. researchgate.netpensoft.net

Table 1: Synthesis of 5-Aryl-Furan-2-Carboxylic Acid Derivatives

| Starting Material | Reagent | Product | Application | Reference |

| Furan-2-carboxylic acid | Arenediazonium chlorides | 5-Arylfuran-2-carboxylic acids | Intermediate for heterocycle synthesis | researchgate.net |

| 5-Arylfuran-2-carboxylic acids | Thionyl chloride, Morpholine (B109124) | 4-(5-Aryl-2-furoyl)morpholines | Antimicrobial studies | pensoft.net |

This table is interactive. Click on the headers to sort.

Ligand Design for Biological Targets (excluding dosage/administration)

The structure of this compound, featuring a carboxylic acid group (a potential hydrogen bond donor and acceptor) and two aromatic rings (capable of π-stacking and hydrophobic interactions), makes it an interesting candidate for ligand design. These functional groups can interact with the active sites of biological targets such as enzymes and receptors.

Derivatives of 5-arylfuran-2-carboxylic acid have been investigated for a range of pharmacological activities, including anticancer, anti-inflammatory, and antihyperalgesic properties. pensoft.net The specific substitution pattern on the aryl ring can modulate the biological activity. The ortho-methyl group on the tolyl substituent in this compound could influence the molecule's conformation and its binding affinity to a target protein. Molecular modeling and in-vitro screening would be necessary to explore its potential as a ligand for specific biological targets.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The creation of 5-(o-Tolyl)furan-2-carboxylic acid and its analogs currently relies on established synthetic methodologies, but the future necessitates a shift towards more efficient and environmentally benign processes. A primary challenge is the development of synthetic pathways that utilize renewable resources, moving away from petroleum-based starting materials.

Key Future Research Areas:

Biomass-Derived Precursors: A significant long-term goal is to devise synthetic routes starting from biomass. The production of 2,5-furandicarboxylic acid (FDCA) from biomass-derived 5-(hydroxymethyl)furfural (HMF) is a well-explored area that can serve as a model. nih.govnih.govmdpi.comresearchgate.net Future work could adapt these principles, potentially using furfural (B47365) (derived from C5 hemicelluloses) as a starting point for the furan (B31954) ring and developing novel catalytic cross-coupling reactions to introduce the o-tolyl group. arkat-usa.org

Catalytic C-H Activation: Modern synthetic chemistry is increasingly focused on C-H activation/functionalization, which minimizes pre-functionalization steps, reduces waste, and improves atom economy. Research into transition-metal-catalyzed C-H arylation of furan-2-carboxylic acid could provide a direct and efficient route to the target molecule.

Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes offers a green alternative for synthesis. nih.govresearchgate.netnih.gov Research could focus on identifying or engineering enzymes, such as those from Pseudochrobactrum sp. or Lysinibacillus sp., that can perform selective oxidation or coupling reactions on furan substrates to build the desired compound under mild, aqueous conditions. nih.gov

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can significantly improve reaction efficiency, reduce reaction times, and enhance safety and scalability. Applying microwave irradiation to condensation reactions involving furan derivatives has been shown to shorten reaction times with comparable yields to classical methods. researchgate.netresearchgate.net

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Biomass Valorization | Sustainable, renewable feedstock, potential for "green" chemicals. nih.govtandfonline.com | Multi-step processes, purification of intermediates, catalyst development. nih.gov |

| C-H Activation | High atom economy, reduced waste, fewer synthetic steps. | Regioselectivity control, catalyst cost and stability. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. researchgate.net | Enzyme discovery and engineering, substrate tolerance, process scale-up. nih.gov |

| Flow/Microwave Chemistry | Rapid optimization, enhanced safety, scalability, improved yields. researchgate.net | Initial equipment investment, potential for localized overheating. |

Comprehensive Mechanistic Understanding of Its Reactivity

A thorough understanding of the electronic properties and reaction mechanisms of this compound is crucial for predicting its behavior and designing new applications. The interplay between the electron-donating o-tolyl group and the electron-withdrawing carboxylic acid group, mediated by the aromatic furan ring, dictates its reactivity.

Key Future Research Areas:

Electrophilic Aromatic Substitution: Detailed kinetic and computational studies are needed to map the regioselectivity of electrophilic substitution on the furan ring. Understanding how the existing substituents direct incoming electrophiles to the C3 or C4 positions is fundamental for further derivatization.

Deprotonation and Metalation: The acidity of the remaining C-H bond on the furan ring (at the C3 position) and the carboxylic acid proton are key parameters. Mechanistic studies on the deprotonation with strong bases, like lithium diisopropylamide (LDA), could pave the way for regioselective functionalization, similar to methods used for creating FDCA from 2-furoic acid. arkat-usa.org

Reactivity of the Carboxylic Acid Group: Research should explore the kinetics and mechanisms of esterification, amidation, and conversion to the acyl chloride. These reactions are essential for incorporating the molecule into larger structures like polymers or pharmacologically active agents.

Photochemical and Thermal Stability: The stability of the furan ring, particularly under thermal stress or UV irradiation, is a critical factor for materials applications. Mechanistic investigations into potential degradation pathways, such as ring-opening or polymerization, are necessary.

Exploration of Undiscovered Biological Activities (excluding dosage/administration)

The furan scaffold is a well-established pharmacophore present in numerous natural products and synthetic drugs, known for a wide range of biological effects including antimicrobial, anti-inflammatory, and anticancer activities. ijabbr.comutripoli.edu.lyscispace.comnih.gov The specific structure of this compound suggests several promising, yet unexplored, therapeutic areas.

Key Future Research Areas:

Antimicrobial and Antifungal Screening: Arylfuran derivatives have shown notable antibacterial activity. utripoli.edu.lyresearchgate.net Future research should involve screening this compound and its simple amide or ester derivatives against a broad panel of pathogenic bacteria and fungi, including drug-resistant strains.

Anti-inflammatory and Analgesic Properties: Many furan-containing molecules exhibit anti-inflammatory properties. scispace.comnih.gov Investigations into the ability of this compound to inhibit key inflammatory enzymes like cyclooxygenases (COX-1/COX-2) or to modulate inflammatory signaling pathways are warranted.

Anticancer Activity: A new furan-2-carboxylic acid isolated from Cassia alata has demonstrated cytotoxicity against several cancer cell lines. nih.gov Phenotypic screening of this compound against a diverse panel of human cancer cell lines could reveal potential antineoplastic properties. nih.gov

Enzyme Inhibition: The carboxylic acid moiety makes the compound a candidate for an enzyme inhibitor, particularly for metalloenzymes or enzymes with a cationic active site. Screening against targets like urease or protein kinases could uncover novel inhibitory activities. researchgate.net

Integration into Advanced Functional Materials

The rigid, aromatic structure of the furan ring combined with the versatile carboxylic acid functional group makes this compound an attractive building block for advanced materials. Its potential is analogous to that of the widely studied bio-based monomer, 2,5-furandicarboxylic acid (FDCA), which is a promising substitute for terephthalic acid in polymers like polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.netrsc.org

Key Future Research Areas:

Polyester and Polyamide Synthesis: The carboxylic acid group can be readily converted to an ester or reacted with amines to form polyesters and polyamides. The bulky o-tolyl group would likely impart unique thermal and mechanical properties to these polymers, such as increased amorphous character, altered glass transition temperatures, and modified solubility, compared to polymers made from FDCA.

Metal-Organic Frameworks (MOFs): As a carboxylic acid, the compound can act as an organic linker to coordinate with metal ions, forming porous MOFs. The specific geometry and electronic nature of the tolyl-substituted furan linker could lead to MOFs with novel topologies and properties for applications in gas storage, separation, or catalysis.

Organic Electronics: Furan-containing molecules are of interest in organic electronics due to the electron-rich nature of the furan ring. ijabbr.com Derivatives of this compound could be explored as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs), where the aryl-furan core can be part of the conjugated system.

Plasticizers: Esters derived from furan dicarboxylic acids have been investigated as bio-based plasticizers for polymers like PVC. acs.org Di-alkyl esters of this compound could be synthesized and evaluated for their plasticizing efficiency, volatility, and migration resistance. acs.org

Computational Design of Novel Derivatives with Enhanced Properties

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to predict the properties of molecules and guide synthetic efforts, saving time and resources. ntu.edu.iqnih.gov Applying these methods to this compound can accelerate the discovery of new derivatives with tailored functionalities.

Key Future Research Areas:

Structure-Property Relationship Modeling: DFT calculations can be used to determine key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, dipole moments, and molecular electrostatic potential (MEP) maps. nih.gov Correlating these calculated parameters with experimentally observed reactivity or biological activity can build predictive models.

Virtual Screening for Biological Targets: The 3D structure of the molecule can be used for molecular docking simulations against the active sites of known biological targets (e.g., enzymes, receptors). This in silico screening can prioritize which derivatives are most likely to be active, guiding future synthetic and biological testing efforts.

Designing Materials with Targeted Properties: Computational models can predict the properties of polymers derived from this monomer. For example, simulations can estimate the glass transition temperature, mechanical modulus, and conformational preferences of polyesters or polyamides, allowing for the in silico design of materials with desired characteristics before undertaking their synthesis.

Predicting Reaction Mechanisms: DFT can be used to model transition states and reaction pathways for proposed synthetic routes or reactivity studies. mdpi.com This can help explain observed outcomes, predict the feasibility of new reactions, and optimize conditions for higher yields and selectivity. mdpi.comacs.org

Q & A

Advanced Research Question

Experimental Design : Measure solubility at 5–10 temperature points (e.g., 278–328 K) via gravimetric analysis. Ensure equilibration for 24 hours with stirring.

Data Analysis : Use the van’t Hoff equation:

Plot vs. to derive ΔH (slope) and ΔS (intercept). Correct for melting enthalpy using DSC data.

What strategies resolve contradictions in reported bioactivity data for 5-aryl-furan-2-carboxylic acid derivatives?

Advanced Research Question

Orthogonal Assays : Compare in vitro antimicrobial activity (e.g., agar diffusion) with ex vivo osteoclast inhibition models to distinguish direct vs. systemic effects.

Structural Confounding : Analyze substituent electronic effects (e.g., electron-withdrawing nitro groups vs. methyl groups) using Hammett plots to correlate bioactivity with σ values.

How can substituent positioning (ortho, meta, para) on the phenyl ring alter the compound’s physicochemical properties?

Advanced Research Question

Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to assess steric hindrance and electronic effects. Meta-substituted derivatives exhibit higher solubility due to reduced π-π stacking.

Experimental Validation : Synthesize isomers and compare logP values (shake-flask method) and melting points (DSC). Ortho-substituted analogs typically show 10–15°C lower melting points due to asymmetric packing.

What methodologies characterize the oxidative stability of this compound?

Basic Research Question

Accelerated Degradation : Expose the compound to 3% H₂O₂ or KMnO₄ (0.1 M) at 40°C for 24 hours. Monitor degradation via LC-MS.

Stability Indicators : Quantify carboxylic acid preservation using FTIR (C=O stretch at 1700–1720 cm⁻¹) and HPLC retention time shifts.

How do solvent polarity and hydrogen-bonding capacity affect reaction yields in nucleophilic substitutions?

Advanced Research Question

Solvent Screening : Test DMSO (high polarity, H-bond acceptor) vs. THF (low polarity) in reactions with amines. Yields increase by 20–30% in DMSO due to transition-state stabilization.

Kamlet-Taft Analysis : Correlate yields with solvent parameters (α = H-bond acidity, β = H-bond basicity). Optimal β > 0.5 enhances nucleophilicity of amine reactants.

What protocols ensure safe handling of this compound in laboratory settings?

Basic Research Question

PPE Requirements : Use nitrile gloves, safety goggles, and fume hoods for synthesis. Refer to ECHA guidelines for respiratory protection if airborne particulates exceed 1 mg/m³.

Waste Management : Neutralize acidic residues with NaHCO₃ before disposal. Confirm non-hazardous classification per DOT/IMDG regulations.

How can in-silico docking predict the compound’s interaction with biological targets (e.g., mycobacterial enzymes)?

Advanced Research Question

Target Selection : Use UniProt to identify homologs of M. tuberculosis salicylate synthase (MbtI, P9WKV3). Generate homology models if crystal structures are unavailable.

Docking Workflow : Perform rigid-receptor docking (AutoDock Vina) with protonated carboxylic acid groups. Validate poses using MD simulations (100 ns) to assess binding stability.

What analytical techniques differentiate positional isomers of 5-(nitrophenyl)furan-2-carboxylic acid?

Advanced Research Question

NMR Analysis : Compare H NMR aromatic splitting patterns. Para-substituted isomers show singlets (C₂ symmetry), while ortho/meta exhibit complex splitting.

XRD Crystallography : Resolve nitro group orientation. Meta isomers adopt planar configurations, whereas ortho derivatives display 15–20° dihedral angles.

How can enantiomeric purity of chiral derivatives be assessed and optimized?

Advanced Research Question

Chiral HPLC : Use a CHIRALPAK IG-3 column (hexane:isopropanol = 85:15) to resolve enantiomers. Optimize mobile phase pH to 2.5 (with 0.1% TFA) for peak symmetry.

Asymmetric Synthesis : Employ Evans oxazolidinone auxiliaries during alkylation steps to achieve >90% ee. Monitor by polarimetry ([α]D²⁵).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.